N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S2/c23-20(13-14-25-17-9-5-2-6-10-17)22-15-18-11-12-19(26-18)21(24)16-7-3-1-4-8-16/h1-12,21,24H,13-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLRQVJYXNAFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)CCSC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction where a hydroxyphenyl group is introduced to the thiophene ring.
Attachment of the phenylthio group: This can be done using a nucleophilic substitution reaction where a phenylthio group is attached to the thiophene ring.
Formation of the propanamide group: This involves the reaction of the intermediate compound with a suitable amide precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Synthetic Pathways and Key Precursors
The compound can be synthesized via sequential coupling and protection/deprotection strategies:
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Thiophene Functionalization : Arylthiolation of 5-(hydroxy(phenyl)methyl)thiophen-2-yl methanol using Pd-catalyzed Migita cross-coupling (e.g., PdG3Xantphos, NEt₃ in THF) with 3-bromopropanamide derivatives .
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Amide Bond Formation : Coupling of 3-(phenylthio)propanoic acid with the thiophene-derived amine intermediate using HATU/DIPEA in DMF .
Table 1: Representative Synthetic Routes
Thiophene Ring
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Electrophilic Substitution : The electron-rich thiophene undergoes bromination or nitration at the 4-position using Br₂/FeBr₃ or HNO₃/H₂SO₄, respectively .
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Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd(OAc)₂ catalysis (K₂CO₃, DME/H₂O) .
Hydroxyphenylmethyl Group
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Oxidation : MnO₂ or PCC oxidizes the benzylic alcohol to a ketone, forming 5-(phenylcarbonyl)thiophene derivatives .
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Acetylation : Acetic anhydride/pyridine yields the acetyl-protected analog .
Phenylthio Moiety
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Oxidation : H₂O₂/CH₃COOH converts the thioether to sulfoxide (R-SO-R') or sulfone (R-SO₂-R') .
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Nucleophilic Displacement : LiAlH₄ reduces the amide to a tertiary amine, displacing the phenylthio group .
Table 2: Reaction Outcomes for Phenylthio Group
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Oxidation | 30% H₂O₂, CH₃COOH, 50°C | Sulfone | 89% |
| Reduction | LiAlH₄, THF, reflux | Tertiary amine | 68% |
Stability Under Physiological Conditions
-
Hydrolysis : The amide bond resists hydrolysis at pH 7.4 (t₁/₂ > 24 h) but cleaves under acidic (HCl/MeOH) or alkaline (NaOH/EtOH) conditions to yield 3-(phenylthio)propanoic acid and the thiophene-amine .
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Glutathione Adduct Formation : The phenylthio group reacts with glutathione (GSH) in vitro via nucleophilic substitution, forming a disulfide-linked conjugate (confirmed by LC-MS) .
Derivatization Strategies
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Thioether Alkylation : Treatment with methyl iodide/K₂CO₃ in DMF substitutes the phenylthio group with a methylthio group .
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Radical Reactions : AIBN-initiated thiol-ene reactions with acrylates yield polyfunctionalized derivatives .
Table 3: Derivatization Examples
| Modification | Reagents | Product | Application |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Methylthio analog | Enhanced metabolic stability |
| Thiol-ene | Acrylate, AIBN, 70°C | Polymerizable derivative | Material science |
Scientific Research Applications
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thiophene ring and phenylthio group can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Features and Physicochemical Properties
The target compound shares functional groups with several analogs, including propanamide backbones, aromatic systems, and sulfur-based substituents. Key comparisons are summarized below:
Key Observations:
- Molecular Weight : The target compound (395.5 g/mol) is larger than oxadiazole/thiazole derivatives (e.g., 7c, 375.46 g/mol) but smaller than pyridine-based TRPV1 modulators (e.g., 42, 539.59 g/mol) .
- Aromatic Systems: Thiophene in the target offers π-electron richness, contrasting with pyridine’s electron-deficient nature () or quinoline’s extended conjugation (). These differences influence electronic properties and binding interactions .
- Sulfur Substituents : The phenylthio group (-SPh) in the target may enhance lipophilicity compared to sulfonamides (e.g., 45 in ) but could reduce oxidative stability .
Biological Activity
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that incorporates a thiophene ring and a hydroxyphenylmethyl substituent. Compounds with similar structures are known for their diverse biological activities, including potential therapeutic applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiophene ring can engage with various enzymes and receptors, potentially modulating their activity. The hydroxyphenylmethyl group may enhance binding affinity and specificity, leading to pronounced biological effects.
Anticancer Activity
Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on tumor cell proliferation in vitro.
Antiviral Activity
N-Heterocycles, including thiophene derivatives, have shown promise as antiviral agents. The compound's structure suggests potential efficacy against viral targets, particularly in inhibiting RNA polymerase activity in viruses like hepatitis C.
| Compound | Viral Target | EC50 (μM) | Reference |
|---|---|---|---|
| Compound C | HCV NS5B | 32.2 | |
| Compound D | HIV Reverse Transcriptase | 0.35 |
Case Studies
Case Study 1: Anticancer Effects
A study investigated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Antiviral Properties
Another research focused on the antiviral properties of related thiophene compounds against HIV. The study found that certain derivatives exhibited low cytotoxicity while effectively inhibiting viral replication at sub-micromolar concentrations.
Comparative Analysis
Comparing this compound with other thiophene derivatives reveals its unique profile:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| Suprofen | Anti-inflammatory | Nonsteroidal anti-inflammatory drug |
| Compound E | Antiviral | Inhibits RNA polymerase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
